![molecular formula C13H8F2O2 B1609248 4-(2,6-Difluorophenyl)benzoic acid CAS No. 505082-79-1](/img/structure/B1609248.png)
4-(2,6-Difluorophenyl)benzoic acid
Overview
Description
2’,6’-Difluorobiphenyl-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The chemical formula for 2’,6’-difluorobiphenyl-4-carboxylic acid is C13H8F2O2, and it has a molecular weight of 234.1982 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-difluorobiphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for 2’,6’-difluorobiphenyl-4-carboxylic acid are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Difluorobiphenyl-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,6’-Difluorobiphenyl-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,6’-difluorobiphenyl-4-carboxylic acid involves its interaction with molecular targets such as transthyretin (TTR). It binds to the TTR protein, stabilizing its native state and preventing the formation of amyloid fibrils. This interaction is crucial in inhibiting amyloidogenesis, which is associated with diseases like amyloidosis .
Comparison with Similar Compounds
2’,6’-Difluorobiphenyl-4-carboxylic acid can be compared with other biphenyl derivatives, such as:
2-Fluorobiphenyl-4-carboxylic acid: Similar in structure but with only one fluorine atom.
4’-Hydroxybiphenyl-4-carboxylic acid: Contains a hydroxyl group instead of fluorine atoms.
2,4-Difluorobiphenyl: Lacks the carboxylic acid group but has two fluorine atoms in different positions.
The uniqueness of 2’,6’-difluorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-(2,6-Difluorophenyl)benzoic acid, with the molecular formula C₁₃H₈F₂O₂, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core with a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets. The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₂O₂ |
Molar Mass | 234.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated that the compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity and Apoptosis Induction
Further investigation into the cytotoxic effects of this compound revealed its potential to induce apoptosis in cancer cell lines. In particular, studies have shown that the compound can trigger apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action makes it a candidate for further research in cancer therapy.
Case Studies and Experimental Findings
Several case studies have explored the biological implications of this compound:
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammatory markers in response to induced inflammation. The results indicated a dose-dependent effect, with higher doses yielding more pronounced anti-inflammatory responses.
- Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Cytotoxicity Testing : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzoic acid | C₇H₄ClF O₂ | Contains only one fluorine atom |
2-Chloro-4-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | Contains a trifluoromethyl group |
2-Chloro-4-(2-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | Has a single fluorine on a different phenyl ring |
The presence of two fluorine atoms in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity in interactions.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIIKLXUPZDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416124 | |
Record name | 4-(2,6-difluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-79-1 | |
Record name | 4-(2,6-difluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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